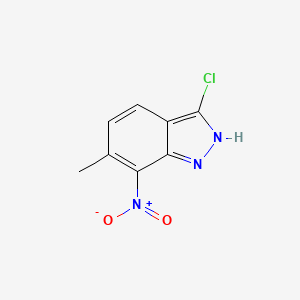

3-Chloro-6-methyl-7-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

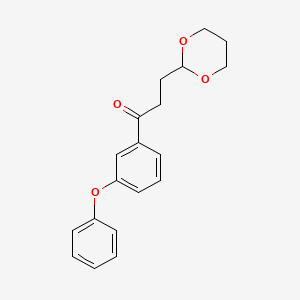

3-Chloro-6-methyl-7-nitro-1H-indazole is a compound with the molecular formula C8H6ClN3O2 . It is a significant heterocycle in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds . The title compound named as 3-chloro-6-nitro-1- (prop-2-en-1-yl)-1H-indazole was synthesized by action of allyl bromide on 3-Chloro-6-nitroindazole .Molecular Structure Analysis

The indazole system in each of the two independent molecules of the title compound, C (10)H (8)ClN (3)O (2), is planar (r.m.s. deviations = 0.005 and 0.005 Å). The nitro group is coplanar with the fused-ring system [dihedral angles = 1.3 (3) and 4.8 (3) Å] .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-6-methyl-7-nitro-1H-indazole is 211.60 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 74.5 Ų .科学的研究の応用

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .

Synthesis of Other Compounds

Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They are used in the synthesis of various other compounds, contributing to the development of new drugs and treatments.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes them valuable in the field of respiratory medicine.

Transition Metal Catalyzed Reactions

Indazoles are used in transition metal catalyzed reactions. These reactions are part of the latest strategies for the synthesis of 1H- and 2H-indazoles .

Reductive Cyclization Reactions

Indazoles are also used in reductive cyclization reactions. These reactions are another strategy for the synthesis of 1H- and 2H-indazoles .

Consecutive Formation of C–N and N–N Bonds

Indazoles are used in the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

作用機序

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit, regulate, or modulate kinases, affecting cell growth and proliferation .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, including those involved in cell growth, inflammation, and cancer .

Result of Action

Indazole derivatives have been found to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

特性

IUPAC Name |

3-chloro-6-methyl-7-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQTPUQQONAER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646801 |

Source

|

| Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-7-nitro-1H-indazole | |

CAS RN |

1000342-46-0 |

Source

|

| Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

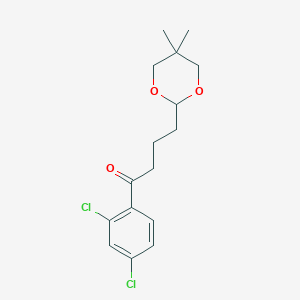

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)